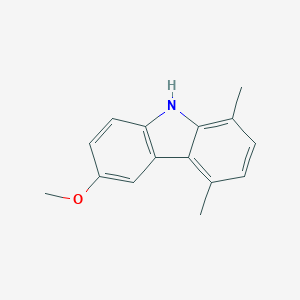

6-Methoxy-1,4-dimethyl-9H-carbazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1,4-dimethyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-9-4-5-10(2)15-14(9)12-8-11(17-3)6-7-13(12)16-15/h4-8,16H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCYJKQLGQKTRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=C(C=CC(=C3)OC)NC2=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170940 | |

| Record name | 1,4-Dimethyl-6-methoxycarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18028-57-4 | |

| Record name | 6-Methoxy-1,4-dimethyl-9H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18028-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dimethyl-6-methoxycarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018028574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dimethyl-6-methoxycarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-1,4-dimethyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methoxy-1,4-dimethyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 6-Methoxy-1,4-dimethyl-9H-carbazole, a carbazole derivative of interest in medicinal chemistry and materials science. This document outlines a multi-step synthesis, including detailed experimental protocols, quantitative data for analogous reactions, and visualizations of the synthetic pathway and reaction mechanisms.

Introduction

Carbazole and its derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties. Furthermore, their unique photophysical characteristics make them valuable in the development of organic electronic materials such as organic light-emitting diodes (OLEDs). The targeted molecule, this compound, possesses a substitution pattern that is of interest for fine-tuning its pharmacological and electronic properties. This guide details a feasible and efficient synthetic strategy to obtain this compound, starting from the readily available 1,4-dimethyl-9H-carbazole.

Proposed Synthetic Pathway

The proposed synthesis of this compound involves a two-step process. The first step is the regioselective bromination of 1,4-dimethyl-9H-carbazole to yield the key intermediate, 6-bromo-1,4-dimethyl-9H-carbazole. The second step is a palladium-catalyzed methoxylation of the brominated intermediate to afford the final product. This approach is based on well-established and versatile reactions in organic synthesis.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established procedures for similar transformations and may require optimization for the specific substrate.

Step 1: Synthesis of 6-bromo-1,4-dimethyl-9H-carbazole

This procedure is adapted from known bromination methods for carbazole derivatives.

-

Materials:

-

1,4-dimethyl-9H-carbazole

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve 1,4-dimethyl-9H-carbazole (1.0 eq.) in DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.1 eq.) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and stir for 30 minutes.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-bromo-1,4-dimethyl-9H-carbazole.

-

Step 2: Synthesis of this compound via Palladium-Catalyzed Methoxylation

This protocol is a proposed method based on Buchwald-Hartwig amination-type reactions for the formation of C-O bonds.

-

Materials:

-

6-bromo-1,4-dimethyl-9H-carbazole

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable phosphine ligand (e.g., XPhos, SPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous methanol

-

Anhydrous toluene or dioxane

-

Saturated aqueous ammonium chloride

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (4 mol%), and sodium tert-butoxide (1.5 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add 6-bromo-1,4-dimethyl-9H-carbazole (1.0 eq.) and a stir bar.

-

Add anhydrous toluene or dioxane, followed by anhydrous methanol (5-10 eq.).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

-

Data Presentation

The following tables summarize typical yields and reaction conditions for the key transformations, based on literature data for analogous substrates.

Table 1: Bromination of Carbazole Derivatives

| Starting Material | Reagent | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| 1,4-dimethyl-9H-carbazole | NBS | DMF | 0 °C to RT | 12-16 | ~70-85 (expected) | Generic Procedure |

| 9-ethylcarbazole | NBS | CH₂Cl₂ | RT | 2 | 95 | [F. Carreaux et al., Org. Lett. 2005, 7, 21, 4645-4648] |

Table 2: Palladium-Catalyzed C-O Bond Formation with Aryl Halides

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromotoluene | Pd(OAc)₂ / DavePhos | Cs₂CO₃ | Toluene | 100 | 24 | 85 | [D. S. Surry and S. L. Buchwald, Angew. Chem. Int. Ed. 2008, 47, 6338 – 6361] |

| 1-Bromo-4-tert-butylbenzene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 3 | 98 | [D. S. Surry and S. L. Buchwald, Angew. Chem. Int. Ed. 2008, 47, 6338 – 6361] |

| 6-bromo-1,4-dimethyl-9H-carbazole | Pd catalyst/ligand | NaOtBu | Toluene/Methanol | 80-100 | 12-24 | ~70-90 (expected) | Proposed Method |

Visualization of Workflow and Mechanism

Experimental Workflow

6-Methoxy-1,4-dimethyl-9H-carbazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, synthesis, and potential biological activities of 6-Methoxy-1,4-dimethyl-9H-carbazole. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and materials science.

Core Chemical Properties

This compound is a heterocyclic aromatic compound belonging to the carbazole family. The presence of a methoxy group and two methyl groups on the carbazole scaffold influences its electronic and solubility properties, making it a compound of interest for various applications.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅NO | [1] |

| Molecular Weight | 225.29 g/mol | [1] |

| Melting Point | 136.5 °C | [1] |

| Boiling Point (Predicted) | 416.8 ± 40.0 °C | [1] |

| Density (Predicted) | 1.170 ± 0.06 g/cm³ | [1] |

| CAS Number | 18028-57-4 | [1] |

Synthesis and Spectroscopic Analysis

Another plausible synthetic route is the Fischer indole synthesis, a classic and versatile method for constructing the indole nucleus, which is the core of the carbazole structure.[4]

Spectroscopic Data:

Although dedicated spectral data for this compound is not explicitly provided in the search results, data for closely related compounds, such as 1,4-dimethoxy-9H-carbazole-3-carbaldehyde, is available.[5] Based on the structure of this compound, the following spectral characteristics can be anticipated:

-

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on the carbazole ring, a singlet for the methoxy group protons (typically around 3.8-4.0 ppm), and singlets for the two methyl groups. The NH proton of the carbazole ring would likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The spectrum would display signals for the aromatic carbons, the methoxy carbon (around 55-60 ppm), and the methyl group carbons.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 225.29).

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O stretching of the methoxy group.

Potential Biological Activities and Signaling Pathways

Carbazole and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[6][7][8][9]

Antimicrobial Activity: Carbazole derivatives have demonstrated notable activity against a range of bacteria and fungi. While specific studies on this compound are lacking, related carbazole structures have shown inhibitory effects against various microbial strains.[6]

Anticancer Activity: Many carbazole alkaloids and their synthetic derivatives have been investigated for their potential as anticancer agents.[7][10][11] These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase enzymes, which are crucial for DNA replication in cancer cells.[8] Studies on other carbazole derivatives have shown selective cytotoxicity against cancer cell lines while exhibiting minimal impact on normal cells.[7] Given these precedents, this compound warrants investigation for its potential anticancer properties.

Neuroprotective Effects: Recent research has highlighted the neuroprotective potential of carbazole scaffolds.[9] Derivatives of carbazole are being explored for their therapeutic potential in neurodegenerative diseases. The mechanisms underlying these effects are multifaceted and may involve antioxidant and anti-inflammatory pathways.

Due to the absence of specific studies on this compound, a definitive signaling pathway cannot be outlined. However, based on the activities of related carbazoles, a logical workflow for investigating its potential anticancer activity can be proposed.

Experimental Workflow and Methodologies

The following sections outline a general experimental workflow for the synthesis, characterization, and biological evaluation of this compound.

Synthesis and Purification Workflow

Caption: General workflow for the synthesis and characterization of this compound.

In Vitro Cytotoxicity Evaluation Workflow

Caption: Workflow for evaluating the in vitro cytotoxicity of this compound.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) are seeded in a 96-well plate at a suitable density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions of the compound are then made in the cell culture medium. The medium from the cell plates is replaced with the medium containing different concentrations of the test compound. A vehicle control (medium with the solvent) and a positive control (a known cytotoxic drug) are also included.

-

Incubation: The cells are incubated with the compound for a specified period, typically 48 to 72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (usually around 570 nm).

-

Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the cell viability against the compound concentration.[11]

Conclusion

This compound is a carbazole derivative with potential applications in medicinal chemistry and materials science. While specific experimental data for this compound is limited in the public domain, this guide provides a comprehensive overview based on the known properties and activities of the broader carbazole class. The outlined synthetic strategies and experimental workflows offer a solid foundation for researchers interested in exploring the potential of this and related compounds. Further investigation into its synthesis, detailed spectroscopic characterization, and a thorough evaluation of its biological activities are warranted to fully elucidate its therapeutic and technological potential.

References

- 1. This compound [myskinrecipes.com]

- 2. Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient and simple synthesis of 6-aryl-1,4-dimethyl-9H-carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Frontiers | Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide to the Physical Properties of 6-Methoxy-1,4-dimethyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 6-Methoxy-1,4-dimethyl-9H-carbazole, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and materials research, offering readily accessible data and procedural insights.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in various scientific contexts.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₅NO | [1] |

| Molecular Weight | 225.29 g/mol | [2] |

| CAS Number | 18028-57-4 | [2] |

| Melting Point | 136.5 °C | [2] |

| Boiling Point | 416.8 °C at 760 mmHg | [3] |

| Density | 1.17 g/cm³ | [3] |

| Solubility | Soluble in common organic solvents. | [4] |

Spectroscopic Data Overview

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the carbazole ring system, the methoxy group protons (singlet, ~3.8-4.0 ppm), and the two methyl group protons (singlets, ~2.3-2.6 ppm). The chemical shifts and coupling patterns of the aromatic protons would provide detailed information about the substitution pattern. |

| ¹³C NMR | The carbon NMR spectrum will display signals for all 15 carbon atoms in the molecule, including the two methyl carbons, the methoxy carbon, and the twelve aromatic carbons of the carbazole core. The chemical shifts will be indicative of the electronic environment of each carbon atom. |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to exhibit characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O stretching of the methoxy group. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 225.29). The fragmentation pattern will provide further structural information. |

Experimental Protocols

The following sections detail generalized experimental methodologies relevant to the synthesis and characterization of this compound and its derivatives.

Synthesis of Carbazole Derivatives via Suzuki-Miyaura Cross-Coupling

A common method for the synthesis of substituted carbazoles is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach allows for the introduction of various aryl or heteroaryl groups onto the carbazole scaffold.[1][3][5]

General Procedure:

-

To a solution of a bromo-substituted carbazole derivative (1.0 eq.) in a suitable solvent such as 1,4-dioxane, add the corresponding boronic acid (1.1 eq.).

-

Add an aqueous solution of a base, typically sodium carbonate (Na₂CO₃) (2.5 eq.).

-

Purge the reaction mixture with an inert gas (e.g., argon or nitrogen).

-

Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired substituted carbazole.[1][3]

Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity and can be determined using a standard melting point apparatus.

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. For pure compounds, this range is typically narrow (0.5-1 °C).

Purity and Identity Confirmation by HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for assessing the purity and confirming the identity of organic compounds.[6][7]

HPLC Analysis:

-

Instrumentation: A standard HPLC system with a UV detector and a reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Sample Preparation: Dissolve an accurately weighed sample in the mobile phase.

-

Analysis: Inject the sample and analyze the resulting chromatogram. Purity is determined by the area percentage of the main peak.[6][7]

GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Carrier Gas: Helium is typically used.

-

Temperature Program: An appropriate temperature gradient is applied to the GC oven to ensure separation of components.

-

Analysis: The separated components are ionized and their mass-to-charge ratio is determined by the mass spectrometer, confirming the molecular weight and providing a characteristic fragmentation pattern for identity confirmation.[6]

Biological Activity and Signaling Pathways

Carbazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and neuroprotective properties.[8][9][10][11][12] One of the key signaling pathways implicated in the anticancer effects of some carbazole derivatives is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly the inhibition of STAT3.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. 103771-51-3|this compound-9-carbaldehyde|BLDPharm [bldpharm.com]

- 3. Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Efficient and simple synthesis of 6-aryl-1,4-dimethyl-9H-carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemcom.com [echemcom.com]

- 10. benchchem.com [benchchem.com]

- 11. Progress and Development of C-3, C-6, and N-9 Positions Substituted Carbazole Integrated Molecular Hybrid Molecules as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Technical Guide: 6-Methoxy-1,4-dimethyl-9H-carbazole (CAS No. 18028-57-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-1,4-dimethyl-9H-carbazole is a heterocyclic aromatic compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in materials science. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and potential applications, with a focus on its relevance to drug development and organic electronics.

Chemical and Physical Properties

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 18028-57-4[1][2][3][4] |

| Molecular Formula | C₁₅H₁₅NO[1][4] |

| Molecular Weight | 225.29 g/mol [5] |

| IUPAC Name | This compound |

| Synonyms | 1,4-Dimethyl-6-methoxycarbazole, 6-Methoxy-1,4-dimethylcarbazole[4] |

Table 2: Predicted Physicochemical Properties

| Property | Value |

| Melting Point | 136.5 °C[5] |

| Boiling Point | 416.8±40.0 °C[5] |

| Density | 1.170±0.06 g/cm³[5] |

| LogP | 4.1 |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. |

Synthesis

A common and effective method for synthesizing carbazole derivatives is the Bischler-Mohlau indole synthesis. This reaction involves the condensation of an α-haloacetophenone with an excess of an aniline derivative.

Experimental Protocol: Bischler-Mohlau Synthesis of this compound

This protocol describes a plausible synthetic route to this compound based on the Bischler-Mohlau reaction.

Materials:

-

4-Methoxyaniline

-

2-Bromo-3-methylpropiophenone

-

Anhydrous toluene

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyaniline (3 equivalents) in anhydrous toluene.

-

Addition of Reactant: To the stirred solution, add 2-bromo-3-methylpropiophenone (1 equivalent) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add 1M hydrochloric acid and stir for 30 minutes. Separate the organic layer.

-

Neutralization and Extraction: Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Synthesis Workflow

Potential Applications

Anticancer Drug Development

Carbazole derivatives are widely investigated for their potential as anticancer agents. Their planar structure allows them to intercalate with DNA, and they have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.

One of the key signaling pathways often targeted by carbazole derivatives is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Constitutive activation of STAT3 is common in many cancers and promotes tumor growth, survival, and metastasis. Inhibition of this pathway is a promising strategy for cancer therapy.

References

Synthesis of 6-Methoxy-1,4-dimethyl-9H-carbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 6-Methoxy-1,4-dimethyl-9H-carbazole, a significant heterocyclic scaffold in medicinal chemistry and materials science. This document details potential starting materials, key chemical transformations, and generalized experimental protocols.

Introduction

Carbazole derivatives are a class of aromatic heterocyclic compounds that exhibit a wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties. The specific substitution pattern of this compound makes it a valuable intermediate in the synthesis of more complex molecules, such as ellipticine analogues, which are known for their potential as anticancer agents. The synthesis of this target molecule can be approached through several strategic routes, primarily involving the construction of the carbazole nucleus from acyclic or monocyclic precursors.

Primary Synthetic Strategy: Fischer Indole Synthesis

The most direct and convergent approach to this compound is through the Fischer indole synthesis, which forms the core of the Borsche-Drechsel carbazole synthesis. This powerful reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a ketone or aldehyde.

Starting Materials

The key starting materials for the synthesis of this compound via the Fischer indole synthesis are:

-

p-Methoxyphenylhydrazine (or its hydrochloride salt): This provides the methoxy-substituted benzene ring and the nitrogen atom of the pyrrole ring.

-

2,5-Dimethylcyclohexanone : This ketone provides the second benzene ring, incorporating the two methyl groups at the desired 1- and 4-positions of the final carbazole.

Reaction Pathway

The synthesis proceeds in two main stages:

-

Formation of the Tetrahydrocarbazole Intermediate: The reaction of p-methoxyphenylhydrazine with 2,5-dimethylcyclohexanone under acidic conditions leads to the formation of a phenylhydrazone intermediate. This intermediate then undergoes a[1][1]-sigmatropic rearrangement and subsequent cyclization to yield 6-methoxy-1,4-dimethyl-1,2,3,4-tetrahydro-9H-carbazole.[1][2][3][4][5][6]

-

Aromatization: The tetrahydrocarbazole intermediate is then aromatized to the final product, this compound. This dehydrogenation step is crucial and can be achieved using various oxidizing agents.

dot

Caption: Fischer Indole Synthesis Pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Methoxy-1,4-dimethyl-1,2,3,4-tetrahydro-9H-carbazole

This procedure is adapted from general Fischer indole synthesis protocols.[1][2]

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |

| p-Methoxyphenylhydrazine HCl | 174.63 | 1.0 equiv | - |

| 2,5-Dimethylcyclohexanone | 126.20 | 1.1 equiv | - |

| Acetic Acid | 60.05 | Solvent | - |

| Hydrochloric Acid (conc.) | 36.46 | Catalyst | - |

Procedure:

-

A mixture of p-methoxyphenylhydrazine hydrochloride (1.0 equivalent) and 2,5-dimethylcyclohexanone (1.1 equivalents) in glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.

-

A catalytic amount of concentrated hydrochloric acid is added to the mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water until neutral, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.

Step 2: Aromatization to this compound

This procedure is based on modern aromatization methods for tetrahydrocarbazoles. A catalytic amount of iodine provides a mild and efficient method for this transformation.[7]

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |

| 6-Methoxy-1,4-dimethyl-1,2,3,4-tetrahydro-9H-carbazole | 229.32 | 1.0 equiv | - |

| Iodine (I₂) | 253.81 | 0.1 equiv | - |

| Toluene | 92.14 | Solvent | - |

Procedure:

-

The crude or purified 6-methoxy-1,4-dimethyl-1,2,3,4-tetrahydro-9H-carbazole (1.0 equivalent) is dissolved in toluene in a round-bottom flask.

-

A catalytic amount of iodine (0.1 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux and stirred for a period of time, with the reaction progress monitored by TLC.

-

After completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a sodium thiosulfate solution to remove any remaining iodine, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The final product, this compound, can be purified by column chromatography on silica gel.

Alternative Synthetic Route

An alternative, though likely more lengthy, synthetic pathway involves the construction of the 1,4-dimethyl-9H-carbazole core followed by functionalization at the 6-position.

dotdot graph "Alternative_Route" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes start [label="Suitable Precursors", fillcolor="#F1F3F4", fontcolor="#202124"]; dimethylcarbazole [label="1,4-Dimethyl-9H-carbazole", fillcolor="#F1F3F4", fontcolor="#202124"]; bromo_derivative [label="6-Bromo-1,4-dimethyl-9H-carbazole", fillcolor="#F1F3F4", fontcolor="#202124"]; final_product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> dimethylcarbazole [label="Carbazole Synthesis"]; dimethylcarbazole -> bromo_derivative [label="Bromination"]; bromo_derivative -> final_product [label="Methoxylation"]; }

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]

- 3. Borsche–Drechsel cyclization | Semantic Scholar [semanticscholar.org]

- 4. About: Borsche–Drechsel cyclization [dbpedia.org]

- 5. researchgate.net [researchgate.net]

- 6. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. pubs.rsc.org [pubs.rsc.org]

The Biological Frontier of 6-Methoxy-1,4-dimethyl-9H-carbazole Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The carbazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous biologically active compounds. Within this diverse family, 6-Methoxy-1,4-dimethyl-9H-carbazole and its precursors represent a promising frontier for the development of novel therapeutics, particularly in the realms of oncology and neuroprotection. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanistic insights into key precursors of this compound, offering a valuable resource for researchers in the field.

Core Precursors and Synthesis Strategies

The synthesis of this compound and its derivatives often involves key precursors that can be strategically modified to tune their biological activity. A fundamental building block is the 1,4-dimethyl-carbazole core, which can be functionalized at various positions. Halogenated derivatives, such as 6-bromo-1,4-dimethyl-9H-carbazole, serve as versatile intermediates for introducing diverse aryl groups via cross-coupling reactions.

A key synthetic route to obtain the this compound core involves the Ullmann reaction to form methoxy-nitrobiphenyl intermediates, which are then reduced to yield the corresponding methoxy carbazoles. This foundational structure can be further modified, particularly at the 9-position, to generate a library of derivatives with varied biological profiles.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 6-aryl-1,4-dimethyl-9H-carbazoles starting from a brominated precursor, a common strategy in the synthesis of carbazole derivatives.

Biological Activities of Methoxy-Carbazole Analogues

While specific biological activity data for the direct precursors of this compound are not extensively documented, studies on structurally similar multi-methoxylated carbazole analogues provide significant insights into their potential as therapeutic agents. The primary areas of investigation have been their antitumor and neuroprotective effects.

Antitumor Activity

A number of methoxy-carbazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The substitution pattern on the carbazole ring, as well as the nature of the substituent at the 9-position, plays a crucial role in determining their anticancer activity.

Table 1: In Vitro Antitumor Activity of Multi-Methoxyl Carbazole Analogues

| Compound | Cell Line | IC50 (µmol/L) | Reference |

| 4a | KB | 17.7 | [1] |

| 4c | HT-29 | 12.1 | [1] |

| 5a | HT-29 | 10.6 | [1] |

| 5b | HT-29 | 8.1 | [1] |

| 5g | HT-29 | 3.1 | [1] |

| 5h | HT-29 | 4.4 | [1] |

| 5i | HT-29 | 10.1 | [1] |

| 5l | HT-29 | 9.2 | [1] |

| 5n | HT-29 | 10.1 | [1] |

| 5p | HT-29 | 9.2 | [1] |

| Note: The specific structures of compounds 4a, 4c, and 5a-5p can be found in the cited literature.[1] |

Neuroprotective Activity

Carbazole derivatives have also emerged as promising candidates for the treatment of neurodegenerative diseases. The neuroprotective effects of certain aminopropyl carbazoles have been demonstrated in models of hippocampal neurogenesis and Parkinson's disease. These compounds are often designed to be orally bioavailable and capable of crossing the blood-brain barrier. For instance, the aminopropyl carbazole derivative, (-)-P7C3-S243, has shown significant neuroprotective properties.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of this compound precursors and their analogues.

Synthesis of Methoxyl Carbazoles via Ullmann Reaction and Reductive Cyclization

This protocol describes a general method for the synthesis of methoxy-carbazole cores.

Materials:

-

4,5-dimethoxy-2-bromonitrobenzene

-

Methoxyl-iodobenzene compounds

-

Copper powder

-

Triethyl phosphite (P(EtO)3)

-

Solvents (e.g., nitrobenzene)

Procedure:

-

Ullmann Reaction: A mixture of 4,5-dimethoxy-2-bromonitrobenzene, a methoxyl-iodobenzene compound, and activated copper powder in a suitable solvent (e.g., nitrobenzene) is heated under reflux for several hours.

-

After cooling, the reaction mixture is filtered to remove the copper catalyst.

-

The solvent is removed under reduced pressure.

-

The resulting crude methoxy-nitrobiphenyl is purified by column chromatography.

-

Reductive Cyclization: The purified methoxy-nitrobiphenyl is heated with triethyl phosphite to induce reductive cyclization.

-

The excess triethyl phosphite is removed under vacuum.

-

The resulting crude methoxy carbazole is purified by recrystallization or column chromatography.[1]

In Vitro Antitumor Activity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of carbazole derivatives on cancer cell lines.

Materials:

-

Human tumor cell lines (e.g., HT-29, KB)

-

Culture medium (e.g., RPMI-1640) with fetal bovine serum

-

Test compounds (carbazole derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a serial dilution) for a specified period (e.g., 48-72 hours). A control group with vehicle (DMSO) is included.

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.

-

Formazan Solubilization: The culture medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[1]

Signaling Pathways

The biological effects of carbazole derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Potential Antitumor Signaling Pathways

While the exact mechanisms for many methoxy-carbazole derivatives are still under investigation, carbazoles, in general, are known to exert their antitumor effects through various pathways, including the induction of apoptosis and cell cycle arrest.

Conclusion and Future Directions

The precursors of this compound and their analogues represent a fertile ground for the discovery of new therapeutic agents. The existing data on related methoxy-carbazole compounds strongly suggest their potential as both antitumor and neuroprotective agents. Future research should focus on the systematic evaluation of the biological activities of a wider range of these precursors to establish clear structure-activity relationships. Furthermore, elucidation of the specific molecular targets and signaling pathways will be critical for the optimization of these compounds into clinically viable drug candidates. The synthetic accessibility of the carbazole core allows for extensive chemical modifications, paving the way for the development of next-generation therapeutics with enhanced efficacy and safety profiles.

References

Spectroscopic Data of 6-Methoxy-1,4-dimethyl-9H-carbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the spectroscopic data for the compound 6-Methoxy-1,4-dimethyl-9H-carbazole. Despite a comprehensive search of available scientific literature and databases, no specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this exact compound has been identified. The information presented herein is based on general principles of spectroscopy and data available for structurally similar carbazole derivatives. This guide provides detailed experimental protocols for the characterization of such compounds and a predictive overview of the expected spectroscopic features of this compound.

Data Presentation

As no direct experimental data for this compound is available, a quantitative data summary cannot be provided. Researchers synthesizing this compound will need to perform de novo spectroscopic analysis. The following sections on experimental protocols provide the necessary methodological framework for such a characterization.

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for carbazole derivatives, based on standard laboratory practices.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Purity: Ensure the sample is of high purity to avoid interference from impurities.

-

Solvent: Dissolve 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[1][3]

-

Internal Standard: Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[1]

2. Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.[3]

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-32.[3]

-

-

¹³C NMR Parameters:

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr).[3] Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Thin Film: If the sample is soluble in a volatile solvent, a thin film can be prepared by depositing a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allowing the solvent to evaporate.

2. Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Spectral Range: Typically 4000-400 cm⁻¹.[3]

-

Resolution: 4 cm⁻¹.[3]

-

The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, dichloromethane, or ethyl acetate.[3]

2. Instrumentation and Data Acquisition:

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds or High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) are common.[2][3]

-

GC-MS Parameters (Typical):

-

Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is often used.[2]

-

Carrier Gas: Helium at a constant flow rate.[2]

-

Injector Temperature: 250-280 °C.[2]

-

Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature (e.g., 100 °C for 2 min, then ramp at 10 °C/min to 280 °C and hold for 5 min).[2]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-500.

-

-

HRMS (ESI) Parameters:

Mandatory Visualizations

Caption: General workflow for the synthesis and spectroscopic characterization of a carbazole derivative.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Methoxy-1,4-dimethyl-9H-carbazole

This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of 6-Methoxy-1,4-dimethyl-9H-carbazole, a compound of interest in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the predicted spectral data, a detailed experimental protocol for its acquisition, and a logical visualization of the proton network.

Predicted ¹H NMR Spectroscopic Data

The following table summarizes the predicted ¹H NMR spectroscopic data for this compound. These predictions are based on the analysis of structurally similar carbazole derivatives and established principles of NMR spectroscopy. The exact chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH (H-9) | ~11.0 - 11.5 | br s | - | 1H |

| Aromatic CH (H-5) | ~8.0 - 8.2 | d | ~8.5 | 1H |

| Aromatic CH (H-8) | ~7.3 - 7.5 | d | ~8.5 | 1H |

| Aromatic CH (H-7) | ~7.0 - 7.2 | dd | ~8.5, ~2.0 | 1H |

| Aromatic CH (H-2) | ~7.1 - 7.3 | s | - | 1H |

| Aromatic CH (H-3) | ~6.9 - 7.1 | s | - | 1H |

| Methoxy (OCH₃) | ~3.8 - 4.0 | s | - | 3H |

| Methyl (C1-CH₃) | ~2.5 - 2.7 | s | - | 3H |

| Methyl (C4-CH₃) | ~2.4 - 2.6 | s | - | 3H |

br s = broad singlet, d = doublet, dd = doublet of doublets, s = singlet

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard procedure for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, in a clean, dry 5 mm NMR tube.[1] The choice of solvent can affect the chemical shifts, particularly for the NH proton.

-

Ensure the sample has completely dissolved. Gentle vortexing or sonication may be used to aid dissolution.

2. Instrumentation:

-

The spectrum should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[1][2]

3. Data Acquisition:

-

Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum with a sufficient number of scans (typically 16 to 32) to achieve a good signal-to-noise ratio.[1]

-

The chemical shifts should be reported in parts per million (ppm) and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1][2]

Visualization of Proton Connectivity

The following diagram, generated using the DOT language, illustrates the structure of this compound and the logical relationships between the different proton environments.

Caption: Molecular structure and proton relationships of this compound.

References

An In-depth Technical Guide to the ¹³C NMR of 6-Methoxy-1,4-dimethyl-9H-carbazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Methoxy-1,4-dimethyl-9H-carbazole is a heterocyclic aromatic compound belonging to the carbazole family. Carbazoles are a significant class of compounds in medicinal chemistry and materials science, known for their diverse biological activities and unique photophysical properties. Accurate structural elucidation is paramount in the development and application of such molecules. ¹³C NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon skeleton of a molecule. This guide focuses on the ¹³C NMR characteristics of this compound, offering a predictive analysis and a practical framework for experimental work.

Predicted ¹³C NMR Spectral Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions are derived from the known chemical shifts of the parent carbazole scaffold and the application of standard substituent chemical shift (SCS) effects for methoxy and methyl groups on an aromatic system. The numbering of the carbon atoms corresponds to the molecular structure diagram provided in Section 5.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1 | ~125 | Aromatic CH, influenced by adjacent methyl group. |

| C-2 | ~120 | Aromatic CH. |

| C-3 | ~118 | Aromatic CH. |

| C-4 | ~123 | Aromatic CH, influenced by adjacent methyl group. |

| C-4a | ~122 | Quaternary aromatic carbon. |

| C-4b | ~124 | Quaternary aromatic carbon. |

| C-5 | ~110 | Aromatic CH, ortho to methoxy group. |

| C-6 | ~155 | Aromatic C-O, significantly deshielded by oxygen. |

| C-7 | ~112 | Aromatic CH, meta to methoxy group. |

| C-8 | ~120 | Aromatic CH, para to methoxy group. |

| C-8a | ~138 | Quaternary aromatic carbon, adjacent to nitrogen. |

| C-9a | ~140 | Quaternary aromatic carbon, adjacent to nitrogen. |

| 1-CH₃ | ~20 | Methyl group on an aromatic ring. |

| 4-CH₃ | ~20 | Methyl group on an aromatic ring. |

| 6-OCH₃ | ~55 | Methoxy group on an aromatic ring. |

Note: The predicted values are estimates and may vary depending on the solvent and other experimental conditions.

Experimental Protocols

This section provides a detailed methodology for acquiring the ¹³C NMR spectrum of this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh 20-50 mg of high-purity this compound. The higher concentration is necessary due to the low natural abundance of the ¹³C isotope.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices for carbazole derivatives include deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the spectrum to the residual solvent peak.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution and sensitivity.

-

Probe Tuning: Tune and match the NMR probe to the ¹³C frequency to ensure optimal signal detection.

-

Experiment Type: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker spectrometer) is typically performed. This results in a spectrum where each unique carbon appears as a singlet.

-

Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is commonly used to allow for a shorter relaxation delay.

-

Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is usually sufficient.

-

Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.

-

Number of Scans (ns): Due to the low sensitivity of ¹³C NMR, a larger number of scans is required. This can range from several hundred to a few thousand scans, depending on the sample concentration and spectrometer sensitivity.

-

3.3. Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the appropriate solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: Identify and list the chemical shifts of all peaks in the spectrum.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflow and the molecular structure of the target compound.

Caption: Experimental workflow for ¹³C NMR analysis.

Caption: Molecular structure of this compound.

(Note: The DOT script for the molecular structure is a conceptual representation. A chemical drawing software would be used to generate the actual image with numbered atoms corresponding to the data table.)

Conclusion

This technical guide provides a comprehensive framework for understanding and obtaining the ¹³C NMR spectrum of this compound. By combining predictive data with detailed, standardized experimental protocols, this document serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science. The provided workflows and data tables facilitate both the practical acquisition of NMR data and its subsequent interpretation, contributing to the rigorous structural characterization of this important carbazole derivative.

The Emerging Role of the 6-Methoxy-1,4-dimethyl-9H-carbazole Scaffold in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The carbazole nucleus, a tricyclic aromatic system, is a privileged scaffold in medicinal chemistry, forming the core of numerous naturally occurring and synthetic bioactive compounds. Among these, the 6-methoxy-1,4-dimethyl-9H-carbazole moiety and its close derivatives have garnered significant interest for their potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action associated with this carbazole scaffold, with a focus on its role in the development of novel therapeutic agents. While specific data on the lead compound is emerging, this document consolidates current knowledge on its closely related analogs to inform future research and drug discovery efforts.

Synthesis of the 1,4-Dimethyl-9H-carbazole Core

The synthesis of 1,4-dimethyl-9H-carbazole derivatives often involves multi-step processes. A common strategy for introducing functionality at the 6-position, such as a methoxy group, may involve starting from a pre-functionalized precursor or a late-stage functionalization of the carbazole core. While a direct, detailed protocol for the synthesis of this compound is not extensively reported in publicly available literature, synthetic routes for analogous 6-substituted-1,4-dimethyl-9H-carbazoles provide a foundational methodology. One such approach is the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for 6-Aryl-1,4-dimethyl-9H-carbazoles

This protocol, adapted from the synthesis of 6-aryl-1,4-dimethyl-9H-carbazoles, illustrates a viable method for functionalizing the 6-position and can be conceptually applied for the synthesis of 6-methoxy derivatives, likely through the use of a methoxy-containing boronic acid or by conversion of an aryl group.[1]

Materials:

-

6-bromo-1,4-dimethyl-3-nitro-9H-carbazole (starting material)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Sodium carbonate (Na₂CO₃)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

1,4-Dioxane

-

Water

Procedure:

-

A solution of 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole (1.50 g, 4.70 mmol) in 1,4-dioxane (70 mL) is prepared under an argon atmosphere.[1]

-

To this solution, the respective arylboronic acid (5.17 mmol), Na₂CO₃ (1.25 g, 11.79 mmol) in H₂O (3.50 mL), and Pd(PPh₃)₄ (0.30 g, 0.26 mmol) are added sequentially.[1]

-

The reaction mixture is heated to reflux for 48 hours.[1]

-

After cooling, the volatile components are removed under reduced pressure.

-

The resulting solid is recrystallized from acetonitrile to yield the purified 6-aryl-1,4-dimethyl-3-nitro-9H-carbazole.[1]

Further steps would be required to reduce the nitro group and potentially introduce a methoxy group if not already incorporated in the arylboronic acid. Another documented synthesis utilizes this compound as a starting material for the construction of more complex tetracyclic compounds, indicating its availability for synthetic applications.[2]

Biological Activities and Therapeutic Potential

The 1,4-dimethyl-9H-carbazole scaffold is a versatile platform for the development of agents with a range of biological activities, including anticancer, antimicrobial, and neuroprotective properties.

Anticancer Activity

Numerous derivatives of 1,4-dimethyl-9H-carbazole have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action for many carbazole-based anticancer agents involves interference with fundamental cellular processes such as DNA replication and cell division.

Mechanism of Action: Carbazole derivatives have been shown to exert their anticancer effects through multiple mechanisms:

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the carbazole nucleus allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.[3] Additionally, some carbazoles are potent inhibitors of topoisomerases I and II, enzymes crucial for resolving DNA topological stress during replication.[3][4]

-

Signaling Pathway Modulation: Certain carbazole derivatives have been found to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the JAK/STAT and ERK pathways.[5]

-

Cell Cycle Arrest and Apoptosis Induction: By disrupting DNA integrity and cellular signaling, these compounds can induce cell cycle arrest, typically at the G2/M phase, and trigger programmed cell death (apoptosis).[6]

A notable derivative, bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine (DMCM), has been shown to induce apoptosis in human glioma U87 cells by sequence-specific cleavage of DNA in the minor groove.[6]

Quantitative Data on Anticancer Activity of 1,4-Dimethyl-9H-carbazole Derivatives:

| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine (DMCM) | U87 MG | Human Glioblastoma | 13.34 | [6] |

| 1,4-Dimethyl-9H-carbazol-3-yl)methanamine Derivative (Cmpd 15) | U87 MG | Human Glioblastoma | 18.50 | |

| 1,4-Dimethyl-9H-carbazol-3-yl)methanamine Derivative (Cmpd 16) | U87 MG | Human Glioblastoma | 47 | |

| 5,8-Dimethyl-9H-carbazole Derivative (Cmpd 3) | MDA-MB-231 | Human Breast Cancer | 1.44 | [4][5] |

| 5,8-Dimethyl-9H-carbazole Derivative (Cmpd 4) | MDA-MB-231 | Human Breast Cancer | 0.73 | [4][5] |

Antimicrobial Activity

Carbazole alkaloids and their synthetic derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[7][8][9][10] While specific data for this compound is limited, a closely related compound, 6-methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione, has shown antibacterial activity.[11][12]

Mechanism of Action: The precise antimicrobial mechanisms of carbazoles are not fully elucidated but are thought to involve disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Quantitative Data on Antimicrobial Activity:

| Compound | Microorganism | Activity | Reference |

| 6-methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione | Staphylococcus aureus | MIC = 50 µg/mL | [11][12] |

Experimental Protocol: Agar Well Diffusion Assay for Antibacterial Screening

This method is a standard technique for evaluating the antimicrobial activity of compounds.

Materials:

-

Bacterial culture (e.g., Staphylococcus aureus)

-

Nutrient agar plates

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., standard antibiotic)

-

Negative control (solvent)

-

Sterile cork borer

Procedure:

-

Prepare a standardized inoculum of the test bacterium.

-

Spread the bacterial inoculum evenly over the surface of a nutrient agar plate.

-

Create wells in the agar using a sterile cork borer.

-

Add a defined volume of the test compound solution, positive control, and negative control to separate wells.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

-

Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antibacterial activity.

Neuroprotective Activity

Carbazole derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases and traumatic brain injury.[9][13][14][15][16][17] Their neuroprotective effects are attributed to a variety of mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic properties.

Mechanism of Action:

-

Antioxidant and Anti-inflammatory Effects: Carbazoles can scavenge reactive oxygen species and modulate inflammatory pathways, which are key contributors to neuronal damage in neurodegenerative conditions.[9][15]

-

Anti-apoptotic Activity: Certain carbazole derivatives, such as those in the P7C3 class, have been shown to protect neurons by inhibiting apoptosis (programmed cell death).[14][17]

-

Cholinesterase Inhibition: Some carbazole derivatives have been investigated for their ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is a therapeutic strategy for Alzheimer's disease.[16]

While quantitative neuroprotective data for this compound is not currently available, the broader class of carbazoles shows significant potential in this area. For instance, geranylated carbazole alkaloids have demonstrated neuroprotective effects with EC₅₀ values ranging from 0.48 to 12.36 µM against 6-OHDA-induced apoptosis in SH-SY5Y cells.[16]

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising area of research in medicinal chemistry. The accumulated evidence for potent anticancer, antimicrobial, and neuroprotective activities within the broader class of 1,4-dimethyl-9H-carbazoles underscores the therapeutic potential of this structural motif.

Future research should focus on several key areas:

-

Focused Synthesis and Biological Evaluation: There is a clear need for the development of robust synthetic routes to this compound and a systematic evaluation of its specific biological activities.

-

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are required to understand how substitutions at the 6-position and other sites on the carbazole ring influence potency and selectivity for various biological targets.

-

Mechanism of Action Elucidation: Detailed mechanistic studies are necessary to identify the specific molecular targets and signaling pathways modulated by this compound and its most promising derivatives.

By addressing these research gaps, the full therapeutic potential of the this compound scaffold can be unlocked, paving the way for the development of novel and effective treatments for a range of human diseases.

References

- 1. Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Making sure you're not a bot! [mostwiedzy.pl]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine-mediated anticancer effect triggered by sequence-specific cleavage of DNA leading to programmed cell death in the human U87 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 10. Synthesis and antimicrobial activities of 9<i>H</i>-carbazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 11. Antibacterial Activity of Murrayaquinone A and 6-Methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of a neuroprotective chemical, (S)-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with improved druglike properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

6-Methoxy-1,4-dimethyl-9H-carbazole: A Versatile Scaffold for the Synthesis of Bioactive Alkaloids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The carbazole ring system is a prominent structural motif in a multitude of biologically active natural products and synthetic compounds. Among these, 6-methoxy-1,4-dimethyl-9H-carbazole has emerged as a valuable and versatile building block for the synthesis of several potent carbazole alkaloids. Its strategic substitution pattern allows for the regioselective introduction of various functional groups, paving the way for the construction of complex alkaloid frameworks. This technical guide provides a comprehensive overview of the synthesis, properties, and derivatization of this compound into key alkaloids such as glycozoline, mahanimbine, girinimbine, and murrayanine, highlighting its significance in medicinal chemistry and drug discovery.

Physical and Chemical Properties of the Core Building Block

This compound is a solid at room temperature with a melting point of 136.5 °C and a boiling point of 416.8 °C at 760 mmHg. Its chemical properties are characterized by the electron-rich nature of the carbazole nucleus, making it susceptible to electrophilic substitution reactions. The presence of the methoxy group at the 6-position and the methyl groups at the 1- and 4-positions influence the regioselectivity of these reactions, directing incoming electrophiles to specific positions on the carbazole ring.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₅NO | |

| Molecular Weight | 225.29 g/mol | |

| Melting Point | 136.5 °C | |

| Boiling Point | 416.8 °C at 760 mmHg | |

| Density | 1.17 g/cm³ |

Synthetic Pathways to Key Alkaloids

The strategic functionalization of this compound provides access to a variety of naturally occurring carbazole alkaloids with significant biological activities.

Synthesis of Murrayanine

Murrayanine, a carbazole alkaloid with notable antioxidant and anticancer properties, can be synthesized from this compound through a formylation reaction followed by further transformations. A plausible synthetic route involves the Vilsmeier-Haack formylation to introduce a formyl group at the 3-position, yielding this compound-3-carbaldehyde. This intermediate is a direct precursor to murrayanine.

This protocol describes a plausible method for the formylation of this compound to yield this compound-3-carbaldehyde, a key intermediate for murrayanine.

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice-water bath.

-

Vilsmeier Reagent Formation: To the cooled DMF, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to form the Vilsmeier reagent.

-

Reaction with Carbazole: Dissolve this compound (1 equivalent) in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

-

Hydrolysis and Neutralization: Add a saturated aqueous solution of sodium bicarbonate or sodium acetate slowly until the mixture is neutral or slightly basic to hydrolyze the intermediate iminium salt.

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound-3-carbaldehyde.

A similar transformation of a methoxy-substituted carbazole derivative to its corresponding aldehyde (murrayanine) has been reported with a yield of 78%.[1]

Caption: Synthetic pathway to Murrayanine.

Synthesis of Girinimbine and Mahanimbine

Girinimbine and mahanimbine are pyranocarbazole alkaloids characterized by a prenyl or geranyl side chain that forms a pyran ring. A potential synthetic strategy from this compound would involve the initial formylation to the 3-carbaldehyde intermediate, followed by a Wittig or Horner-Wadsworth-Emmons reaction to introduce the prenyl or geranyl side chain. Subsequent intramolecular cyclization would then form the pyran ring.

-

Wittig Reaction: To a suspension of a suitable phosphonium salt (e.g., prenyltriphenylphosphonium bromide) in anhydrous THF, add a strong base such as n-butyllithium at low temperature (-78 °C) to generate the ylide. To this, add a solution of this compound-3-carbaldehyde in THF. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with water and extract the product.

-

Cyclization: The resulting prenylated carbazole can be cyclized to form the pyran ring under acidic conditions (e.g., using p-toluenesulfonic acid or formic acid) or via a Lewis acid-catalyzed reaction.

Caption: General synthesis of pyranocarbazoles.

Synthesis of Glycozoline

Glycozoline is a simpler carbazole alkaloid. Its synthesis from this compound would likely involve demethylation of the methoxy group to a hydroxyl group, followed by other necessary modifications.

Biological Activities of Derived Alkaloids

The carbazole alkaloids synthesized from this compound exhibit a wide range of biological activities, with anticancer and anti-inflammatory properties being the most prominent.

| Alkaloid | Biological Activity | IC₅₀ Values | Target Cell Lines/Pathways | Reference(s) |

| Murrayanine | Anticancer, Antioxidant | 9 µM (A549 lung cancer) | Induces G2/M cell cycle arrest, apoptosis, inhibits p38 MAPK phosphorylation | [2] |

| Anti-inflammatory | - | Reduces NO, IL-6, and TNF-α production; suppresses NF-κB pathway | [3] | |

| Girinimbine | Anticancer | - | Induces apoptosis in HT-29 colon cancer cells; inhibits MEK/ERK and STAT3 signaling in breast cancer cells | [4] |

| Anti-inflammatory, Antioxidant | - | Inhibits nitric oxide production; antioxidant activity equivalent to 82.17 µM of Trolox at 20 µg/mL | [4] | |

| Mahanimbine | Anticancer | - | Induces apoptosis in MCF-7 breast cancer cells; inhibits AChE | |

| Neuroprotective, Anti-inflammatory | IC₅₀ = 0.03 mg/mL (AChE) | Reduces Aβ1-40, pro-inflammatory cytokines (IL-1β and TNF-α) | [3] | |

| Glycozoline | Antimicrobial, Antitumor | - | - | [1] |

Signaling Pathways in Cancer

Carbazole alkaloids exert their anticancer effects through the modulation of various signaling pathways, primarily leading to apoptosis and cell cycle arrest.